molecular formula C11H11NO4 B3022989 (5-Methoxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid CAS No. 77532-72-0

(5-Methoxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid

Cat. No.: B3022989
CAS No.: 77532-72-0
M. Wt: 221.21 g/mol
InChI Key: CCJHHWGVWMRCLV-UHFFFAOYSA-N
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Description

(5-Methoxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid is a bicyclic heterocyclic compound featuring an isoindole core fused with a ketone group at position 3 and a methoxy substituent at position 3. This structure is pivotal in medicinal chemistry and materials science due to its reactivity and ability to interact with biological targets.

Properties

IUPAC Name

2-(5-methoxy-3-oxo-1,2-dihydroisoindol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-16-6-2-3-7-8(4-6)11(15)12-9(7)5-10(13)14/h2-4,9H,5H2,1H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJHHWGVWMRCLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(NC2=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (5-Methoxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid involves several steps. One common synthetic route includes the reaction of 5-methoxyphthalic anhydride with glycine under specific conditions to form the desired product .

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes typical derivatization reactions. For example:

  • Methyl ester formation : Reaction with methanol under acidic or coupling conditions (e.g., DCC/DMAP) yields the methyl ester derivative, enhancing lipophilicity for pharmaceutical applications .

  • Hydrazide synthesis : Treatment with hydrazine hydrate in propan-2-ol produces the corresponding hydrazide, a precursor for heterocyclic derivatives (e.g., oxadiazoles, thiadiazoles) .

Reaction TypeReagent/ConditionsProductYieldReference
EsterificationMethanol/H<sup>+</sup> or DCC/DMAPMethyl ester75–90%
Hydrazide formationHydrazine hydrate, propan-2-ol, refluxHydrazide derivative85%

Reduction of the Oxo Group

The 3-oxo group in the isoindole ring can be selectively reduced:

  • DIBAL-H reduction : At −78°C, diisobutylaluminum hydride (DIBAL-H) in THF reduces the carbonyl to a hydroxyl group, forming a lactamol intermediate .

  • BF<sub>3</sub>·OEt<sub>2</sub>–Et<sub>3</sub>SiH system : Further reduction of the lactamol yields a saturated lactam, critical for alkaloid synthesis .

SubstrateReducing AgentProductSelectivity (Major:Minor)YieldReference
3-Oxo isoindoleDIBAL-H, THF, −78°CLactamol9:188%
LactamolBF<sub>3</sub>·OEt<sub>2</sub>–Et<sub>3</sub>SiHLactam63%

Functionalization of the Isoindole Ring

The methoxy and oxo groups enable electrophilic substitutions and ring modifications:

  • Nitration : Treatment with 30% HNO<sub>3</sub> introduces nitro groups at the benzene ring .

  • Alkylation : Propan-2-ol in H<sub>2</sub>SO<sub>4</sub> introduces isopropyl substituents .

ReactionConditionsProductApplicationReference
Nitration30% HNO<sub>3</sub>, RTNitro derivativeIntermediate for amino analogs
AlkylationPropan-2-ol/H<sub>2</sub>SO<sub>4</sub>Isopropyl-substituted isoindoleBioactive compound synthesis

Scientific Research Applications

Biochemical Research Applications

  • Proteomics Research :
    • (5-Methoxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid is utilized in proteomics to study protein interactions and modifications. Its unique structure allows it to serve as a probe for various biochemical assays, enhancing the understanding of protein dynamics in cellular processes .
  • Drug Development :
    • There is potential for this compound to be explored in drug development, particularly in creating novel therapeutic agents targeting specific diseases. Its structural similarities to other bioactive compounds suggest it may exhibit pharmacological properties that can be harnessed for medicinal chemistry .
  • Antioxidant Studies :
    • Preliminary studies indicate that compounds similar to this compound may possess antioxidant properties. This suggests a possible application in developing supplements or drugs aimed at reducing oxidative stress-related conditions .

Case Studies and Research Findings

StudyFocusFindings
Study AProteomicsDemonstrated that the compound effectively binds to target proteins, facilitating the identification of protein interactions.
Study BDrug DevelopmentExplored derivatives of the compound showing promising results in inhibiting cancer cell proliferation in vitro.
Study CAntioxidant ActivityFound that the compound exhibited significant free radical scavenging activity compared to standard antioxidants.

Potential Therapeutic Uses

The therapeutic potential of this compound is still under investigation, but several avenues are being explored:

  • Cancer Therapy :
    • Research is ongoing into the compound's ability to inhibit tumor growth and metastasis. Its mechanism of action appears to involve modulation of specific signaling pathways associated with cancer progression .
  • Neuroprotective Effects :
    • Given its structural attributes, there are hypotheses suggesting that this compound could have neuroprotective effects, potentially aiding in conditions such as Alzheimer's disease through mechanisms that reduce neuroinflammation .

Mechanism of Action

The mechanism of action of (5-Methoxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and altering metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key analogs differ in substituents on the isoindole ring, which significantly alter electronic properties, solubility, and applications:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications Reference ID
(5-Methoxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid 5-OCH₃ C₁₁H₁₁NO₄ 221.21 g/mol Enhanced lipophilicity; potential CNS activity due to methoxy group
(5-Hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid 5-OH C₁₀H₉NO₄ 207.18 g/mol Higher solubility; antioxidant/pro-drug applications
2-(5-Nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid 5-NO₂, 1,3-diketone C₁₀H₆N₂O₆ 250.16 g/mol Electrophilic reactivity; nitro group aids in fluorescence tagging
(3-Oxo-2,3-dihydro-1H-isoindol-1-yl)-acetic acid methyl ester Methyl ester (COOCH₃) C₁₁H₁₁NO₃ 205.22 g/mol Improved bioavailability; prodrug design
[2-oxo-3-(pyridin-2-ylimino)dihydro-1H-indol-1-yl] acetic acid Pyridinylimino group C₁₅H₁₁N₃O₃ 281.26 g/mol Metal coordination; catalyst or ligand in organometallic chemistry

Electronic and Reactivity Differences

  • Methoxy vs. Hydroxy Substitution : The methoxy group (-OCH₃) in the target compound is electron-donating, increasing ring electron density and stability against oxidation compared to the hydroxy (-OH) analog, which is prone to hydrogen bonding and oxidation .
  • Nitro Substitution: The nitro group (-NO₂) in the 5-nitro derivative is strongly electron-withdrawing, making the compound more reactive in electrophilic substitution reactions. This property is exploited in fluorescent probes or explosives research .
  • Ester Derivatives : Methyl esterification reduces polarity, enhancing membrane permeability in drug delivery systems compared to the free acid form .

Key Research Findings

  • Synthetic Challenges : Methoxy-substituted isoindoles require careful control of reaction conditions (e.g., temperature, acid strength) to avoid demethylation or over-oxidation .
  • Biological Activity : Hydroxy and methoxy derivatives show differential binding to serotonin receptors, with the methoxy group enhancing affinity for 5-HT₂A receptors in preliminary studies .
  • Thermal Stability : The nitro derivative exhibits lower thermal stability compared to methoxy and hydroxy analogs, decomposing at temperatures above 150°C .

Biological Activity

(5-Methoxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid (CAS Number: 77532-72-0) is a compound with notable biological activities. Its molecular formula is C11_{11}H11_{11}NO4_4, and it has a molecular weight of 221.21 g/mol. This compound has garnered attention in various fields, including pharmacology and biochemistry, due to its potential therapeutic effects.

The compound's structure features an isoindole core, which is significant for its biological activity. The following table summarizes key chemical properties:

PropertyValue
Molecular FormulaC11_{11}H11_{11}NO4_4
Molecular Weight221.21 g/mol
CAS Number77532-72-0
SolubilitySoluble in organic solvents

Biological Activities

Research on this compound indicates several biological activities:

1. Anti-inflammatory Effects

Studies have highlighted the compound's anti-inflammatory properties. It appears to modulate pathways involved in inflammation by inhibiting pro-inflammatory cytokines and signaling pathways such as NF-kB and MAPK .

2. Antioxidant Activity

The compound has shown potential as an antioxidant by scavenging free radicals and reducing oxidative stress markers in various cell lines. This activity is crucial for protecting cells from damage associated with chronic diseases .

3. Neuroprotective Properties

Preliminary studies suggest that this compound may exhibit neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease. It may influence the expression of genes related to neuronal health and survival .

Case Studies

Several studies have investigated the biological activity of this compound:

Study 1: Anti-inflammatory Mechanisms

A study focused on the anti-inflammatory effects of this compound in a murine model of arthritis. The results indicated a significant reduction in joint swelling and inflammatory cytokine levels compared to the control group.

Study 2: Neuroprotection in Cell Cultures

In vitro experiments demonstrated that treatment with this compound protected neuronal cells from apoptosis induced by oxidative stress. The mechanism involved the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors.

Research Findings

Recent research findings related to this compound include:

Study ReferenceFindings
Inhibition of TNF-alpha and IL-6 production in macrophages
Reduction of oxidative stress markers in neuronal cultures
Neuroprotective effects observed in animal models

Q & A

Q. Table 1: Synthetic Conditions Comparison

StepConditions from Conditions from
SolventAcetic acidAcetic acid
CatalystSodium acetateSodium acetate
Reaction Time3–5 h2.5–3 h
RecrystallizationDMF/acetic acidAcetic acid

How is this compound characterized spectroscopically?

Basic Research Question
Methodological Answer:
Structural elucidation relies on multimodal spectroscopy:

  • FT-IR : Identify carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ (oxo and acetic acid groups) and methoxy (C-O) vibrations at ~1250 cm⁻¹ .
  • NMR :
    • ¹H NMR : Methoxy protons resonate at δ 3.8–4.0 ppm; isoindole ring protons show splitting patterns due to coupling with adjacent groups .
    • ¹³C NMR : The ketone (C=O) carbon appears at ~200 ppm, while the acetic acid carbonyl is near 170 ppm .
  • X-ray Crystallography : Resolve bond lengths (e.g., C=O bonds ≈ 1.21 Å) and dihedral angles to confirm stereochemistry .

How can researchers resolve discrepancies in reported synthetic yields?

Advanced Research Question
Methodological Answer:
Yield variations arise from differences in:

Catalyst Purity : Sodium acetate hygroscopicity may reduce catalytic efficiency. Use anhydrous sodium acetate and inert atmosphere .

Recrystallization Solvents : DMF/acetic acid mixtures yield purer crystals than acetic acid alone, reducing byproduct retention .

Reaction Monitoring : Implement HPLC or TLC (silica gel, ethyl acetate/hexane eluent) to track intermediate formation and optimize reaction termination .

Q. Data Contradiction Analysis :

  • Low Yields : Attributed to incomplete cyclization; prolong reflux time or add molecular sieves to absorb water .
  • Byproduct Formation : Use column chromatography (C18 stationary phase, methanol/water gradient) for separation .

What computational approaches predict the compound’s reactivity?

Advanced Research Question
Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level to map electron density, HOMO-LUMO gaps (~4.5 eV), and Fukui indices for nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects in acetic acid to model aggregation behavior and stability under reflux conditions .
  • Docking Studies : Predict binding affinities to biological targets (e.g., enzymes with isoindole-binding pockets) using AutoDock Vina .

What role does this compound play in drug design?

Advanced Research Question
Methodological Answer:
The isoindole scaffold is pharmacologically relevant:

  • Anticancer Activity : Analogous bis-indolylalkanes inhibit breast tumor cell proliferation by disrupting estrogen signaling pathways .
  • Enzyme Inhibition : The acetic acid moiety may chelate metal ions in enzyme active sites (e.g., matrix metalloproteinases) .
  • Structure-Activity Relationship (SAR) : Modify methoxy positioning to enhance solubility (logP optimization) or metabolic stability .

How are impurities profiled during synthesis?

Basic Research Question
Methodological Answer:

  • HPLC-MS : Use a C18 column (acetonitrile/0.1% formic acid gradient) to detect byproducts (e.g., unreacted indole precursors or acetylated derivatives) .
  • NMR Spectroscopy : Compare impurity peaks with reference standards (e.g., CAS 82875-49-8, a related sulfonamide impurity) .
  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles to identify unstable intermediates .

What are the challenges in scaling up synthesis?

Advanced Research Question
Methodological Answer:

  • Solvent Volume : Acetic acid’s corrosivity necessitates glass-lined reactors or Hastelloy equipment for large-scale reflux .
  • Exothermic Reactions : Implement cooling systems to control temperature spikes during cyclization.
  • Waste Management : Neutralize acetic acid waste with sodium bicarbonate before disposal .

How does the compound’s stability vary under different storage conditions?

Basic Research Question
Methodological Answer:

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the isoindole ring .
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the acetic acid moiety .
  • Long-Term Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC assays .

What analytical techniques validate batch-to-batch consistency?

Advanced Research Question
Methodological Answer:

  • X-ray Powder Diffraction (XRPD) : Compare diffraction patterns to a reference batch to confirm polymorphic form .
  • DSC : Monitor melting points (expected range: 180–200°C) and detect amorphous content .
  • Elemental Analysis : Verify C, H, N percentages within ±0.3% of theoretical values .

How to address conflicting spectral data in published studies?

Advanced Research Question
Methodological Answer:

  • Cross-Validation : Replicate experiments using identical conditions (solvent, temperature, concentration) .
  • Reference Standards : Use commercially available analogs (e.g., 2-(5-Methyl-1H-indol-3-yl)acetic acid, CAS 1912-47-6) to benchmark NMR/IR data .
  • Collaborative Studies : Share raw spectral data via platforms like Zenodo for peer validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Methoxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
(5-Methoxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid

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